(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate
Overview
Description
“(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C23H33N3O6 and a molecular weight of 447.5 g/mol12. It is not intended for human or veterinary use and is available for research purposes12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of this compound. However, a related publication describes the synthesis of oxazoline-amino acid bioconjugates3. The synthesis involves two pathways to α-amino alcohol precursors, comparing one-pot synthesis with various coupling reagents to linearly sequenced synthesis using protecting groups3.Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name: 1-O-tert-butyl 3-O-methyl (3R,4S)-4-[1-(2,2-dimethylpropanoyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-6-yl]pyrrolidine-1,3-dicarboxylate1.
Chemical Reactions Analysis
I couldn’t find specific information about the chemical reactions involving this compound. However, a general model for predicting enzyme functions based on enzymatic reactions has been developed4. This model could potentially be used to predict the reactions this compound might undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular formula C23H33N3O6 and molecular weight 447.5 g/mol12. However, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Safety And Hazards
The safety and hazards of this compound are not specified in the sources I found12. It is mentioned that this product is not intended for human or veterinary use and is available for research purposes12.
Future Directions
Unfortunately, I couldn’t find specific information about the future directions of research involving this compound.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact experts in the field.
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,4S)-4-[1-(2,2-dimethylpropanoyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-6-yl]pyrrolidine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O6/c1-22(2,3)20(28)26-10-11-31-18-17(26)9-8-16(24-18)14-12-25(13-15(14)19(27)30-7)21(29)32-23(4,5)6/h8-9,14-15H,10-13H2,1-7H3/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFLLIICCJUNDI-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)C3CN(CC3C(=O)OC)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)[C@@H]3CN(C[C@@H]3C(=O)OC)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100369 | |
Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-[1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl]-1,3-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate | |
CAS RN |
1241675-87-5 | |
Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-[1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl]-1,3-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1241675-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-[1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl]-1,3-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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